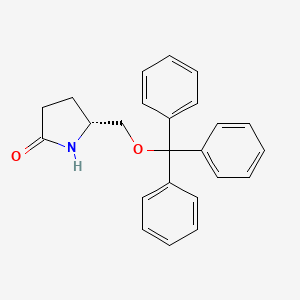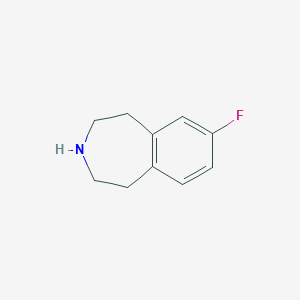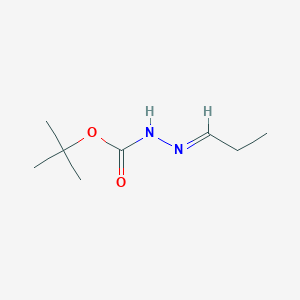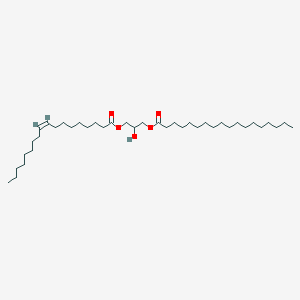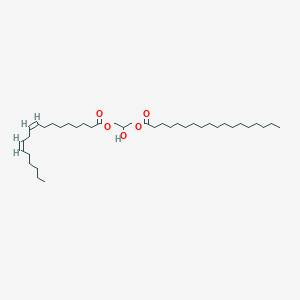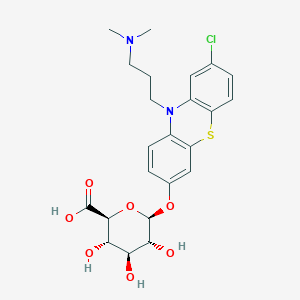![molecular formula C₂₉H₂₂N₂O B1142602 α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol CAS No. 2026-58-6](/img/no-structure.png)
α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It is known to be an intermediate in the synthesis of Norbormide , but the exact reactions it undergoes in this process are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not specified in the search results .Scientific Research Applications
Synthesis and Chemical Reactions
Condensation Reactions
The compound is used in condensation reactions, such as the synthesis of α-(4-phenyl-1,2,4-triazol-3-yl)-2,4-dihydroxyacetophenones, demonstrating its utility in creating complex chemical structures (Shokol et al., 2005).
Dendrimer Synthesis
It plays a role in the synthesis of poly(phenylene-pyridyl) dendrimers, showcasing its application in advanced material synthesis for encapsulating metal nanoparticles (Shifrina et al., 2005).
Catalysis in Organic Synthesis
The compound is involved in enantioselective addition reactions, like the addition of diethylzinc to aldehydes, indicating its role in catalyzing stereospecific organic transformations (Asami et al., 2015).
Advanced Materials and Optoelectronics
Aggregation-Induced Emission (AIE)
It contributes to the understanding of AIE phenomena in pyridine functionalized α-cyanostilbenes, aiding in the development of materials for optoelectronic and bioimaging applications (Jana et al., 2020).
Polymerization Catalysts
The compound is used in the synthesis of catalytic precursors for the polymerization of various organic materials, demonstrating its importance in the field of polymer chemistry (Longo et al., 2001).
Pharmacological Research
- Integrin Inhibition: It has been investigated in the context of nonpeptidic αvβ6 integrin inhibitors, contributing to the development of potential therapeutic agents for diseases like idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Future Directions
properties
CAS RN |
2026-58-6 |
|---|---|
Product Name |
α-Phenyl-α-[3-(phenyl-2-pyridinylmethylene)-2,4-cyclopentadien-1-yl]-2-pyridinemethanol |
Molecular Formula |
C₂₉H₂₂N₂O |
Molecular Weight |
414.5 |
synonyms |
α-Phenyl-α-[3-(α-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)
